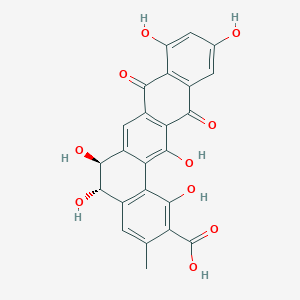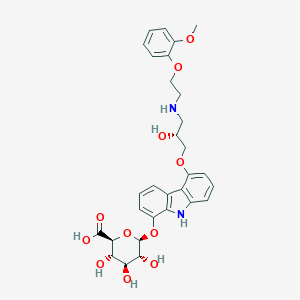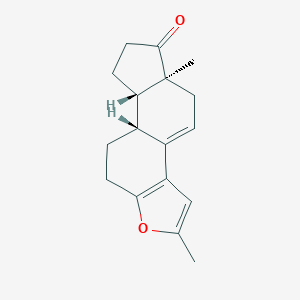
3-Oxa-A-norsteroid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The 3-Oxa-A-norsteroid is a synthetic steroid molecule that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. This molecule is a derivative of the natural steroid hormone, testosterone, and has been found to exhibit anabolic and androgenic effects. The this compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The 3-Oxa-A-norsteroid exerts its biological effects by binding to androgen receptors in the body. This binding activates the androgen receptor, which then regulates gene expression and protein synthesis in the body. The this compound has been found to exhibit potent anabolic and androgenic effects, which are mediated through the activation of the androgen receptor.
Biochemical and Physiological Effects
The this compound has been found to exhibit various biochemical and physiological effects. This molecule has been found to increase muscle mass and strength, promote bone growth, and enhance libido. The this compound has also been found to increase protein synthesis and reduce protein breakdown in the body, leading to an overall increase in muscle mass and strength.
Vorteile Und Einschränkungen Für Laborexperimente
The 3-Oxa-A-norsteroid has several advantages for lab experiments. This molecule is relatively easy to synthesize and can be obtained in large quantities. The this compound has also been found to exhibit potent anabolic and androgenic effects, making it a useful tool for studying the mechanisms of action of androgen receptors. However, the this compound also has several limitations for lab experiments. This molecule is not suitable for use in human studies due to its potential side effects and toxicity. Additionally, the this compound may not be suitable for use in certain animal models, as it may exhibit species-specific effects.
Zukünftige Richtungen
The 3-Oxa-A-norsteroid has several potential future directions for research. One area of research is in the development of new and more potent analogs of the this compound. Another area of research is in the development of new drug delivery systems for the this compound, which may improve its efficacy and reduce its toxicity. Additionally, the this compound may be studied for its potential use in the treatment of various diseases, including osteoporosis, muscle wasting, and cancer.
Conclusion
The this compound is a synthetic steroid molecule that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. This molecule has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. The this compound has several advantages and limitations for lab experiments and has several potential future directions for research. Overall, the this compound is a promising molecule that may have important implications for drug discovery and the treatment of various diseases.
Synthesemethoden
The 3-Oxa-A-norsteroid has been synthesized using various methods, including the use of palladium-catalyzed reactions, ring-closing metathesis, and radical cyclization. One of the most commonly used methods involves the use of palladium-catalyzed reactions, which involves the coupling of an alkyne and an alkene to form a diene, followed by a cyclization reaction to form the this compound.
Wissenschaftliche Forschungsanwendungen
The 3-Oxa-A-norsteroid has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of drug discovery, where the this compound has been found to exhibit potent anabolic and androgenic effects. This molecule has also been studied for its potential use in the treatment of various diseases, including osteoporosis, muscle wasting, and cancer.
Eigenschaften
CAS-Nummer |
131142-74-0 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
(5aS,8aS,8bR)-2,5a-dimethyl-7,8,8a,8b,9,10-hexahydro-5H-indeno[5,4-e][1]benzofuran-6-one |
InChI |
InChI=1S/C17H20O2/c1-10-9-13-11-7-8-17(2)14(4-6-16(17)18)12(11)3-5-15(13)19-10/h7,9,12,14H,3-6,8H2,1-2H3/t12-,14-,17-/m0/s1 |
InChI-Schlüssel |
JITQHIVLOIAYRM-JDFRZJQESA-N |
Isomerische SMILES |
CC1=CC2=C(O1)CC[C@H]3C2=CC[C@]4([C@H]3CCC4=O)C |
SMILES |
CC1=CC2=C(O1)CCC3C2=CCC4(C3CCC4=O)C |
Kanonische SMILES |
CC1=CC2=C(O1)CCC3C2=CCC4(C3CCC4=O)C |
Synonyme |
3-oxa-A-norsteroid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Azane;[(1R,2R,4R,5S)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B144824.png)

![5-Bromobenzo[d]oxazole](/img/structure/B144829.png)

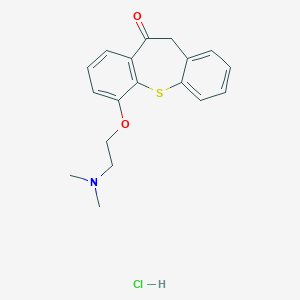


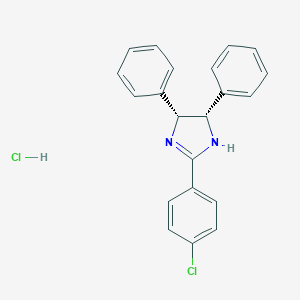

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

